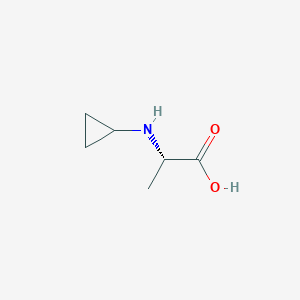

Dl-cyclopropylalanine

Description

Properties

Molecular Weight |

129.16 |

|---|---|

IUPAC Name |

(2S)-2-(cyclopropylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |

SMILES |

CC(C(=O)O)NC1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Synthesis of DL-Cyclopropylalanine from Simple Precursors

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids, particularly those with conformationally restricted side chains, have emerged as invaluable building blocks in this endeavor. DL-cyclopropylalanine, a synthetic amino acid bearing a cyclopropane ring, represents a quintessential example of this class of molecules. Its rigid three-membered ring structure imparts a unique conformational constraint upon peptides and small molecule drugs, influencing their secondary structure and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of the core synthetic strategies for preparing this compound from simple, readily available precursors, tailored for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of the Cyclopropyl Moiety

The construction of the sterically strained cyclopropane ring is the central challenge in the synthesis of this compound. Two primary strategies have proven to be robust and versatile: the titanium-mediated cyclopropanation of functionalized precursors and the classical cyclopropanation of alkene derivatives.

Methodology 1: The Kulinkovich-Szymoniak Reaction - A Titanium-Mediated Approach

A powerful and elegant method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction, a modification of the Kulinkovich reaction.[2] This approach leverages the reaction of a Grignard reagent with a nitrile in the presence of a titanium(IV) alkoxide, followed by a Lewis acid-mediated rearrangement.[2]

Causality Behind Experimental Choices

The choice of a nitrile as the starting material is strategic as it directly introduces the nitrogen atom required for the amino group. The Grignard reagent, typically ethylmagnesium bromide, reacts with the titanium(IV) isopropoxide to form a highly reactive titanacyclopropane intermediate.[3][4] This intermediate then adds to the nitrile to form an azatitanacyclopentene. The subsequent treatment with a Lewis acid, such as boron trifluoride etherate, is crucial to promote the rearrangement of this intermediate to the desired primary cyclopropylamine.[2] Without the Lewis acid, the reaction tends to yield ketones as the major product.[2] Stoichiometric amounts of the titanium reagent are generally preferred to achieve higher yields.[5]

Experimental Protocol: Synthesis of 1-amino-1-cyanocyclopropane

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of titanium(IV) isopropoxide (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Formation of the Titanacyclopropane: The solution is cooled to -78 °C, and a solution of ethylmagnesium bromide (2.2 equivalents) in diethyl ether is added dropwise via the dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Addition of the Nitrile: The reaction is cooled to 0 °C, and a solution of a suitable protected cyanohydrin (e.g., from cyclopropanone) or a related nitrile precursor (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The mixture is stirred at room temperature for 12 hours.

-

Lewis Acid Treatment: The reaction is cooled to 0 °C, and boron trifluoride etherate (1.5 equivalents) is added dropwise. The mixture is stirred at room temperature for 4 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The resulting mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-amino-1-cyanocyclopropane.

Subsequent Hydrolysis to this compound

The resulting 1-amino-1-cyanocyclopropane can be hydrolyzed to this compound under acidic or basic conditions. For instance, heating with concentrated hydrochloric acid will hydrolyze the nitrile to a carboxylic acid, yielding the hydrochloride salt of this compound.

Caption: Kulinkovich-Szymoniak Reaction Workflow.

Methodology 2: Cyclopropanation of an Alanine-Derived Alkene

A more traditional and highly effective approach involves the cyclopropanation of a suitable alkene precursor that already contains the core structure of alanine. The Simmons-Smith reaction and transition metal-catalyzed cyclopropanations are prominent examples of this strategy.[6][7]

Causality Behind Experimental Choices

The key to this strategy is the choice of the alkene precursor. A protected derivative of dehydroalanine is an ideal substrate. The cyclopropanation reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[6][8] The Simmons-Smith reaction, which utilizes a carbenoid species (iodomethyl)zinc iodide, is a reliable method for this transformation.[7] The reaction is often directed by a nearby hydroxyl group, a feature that can be exploited for stereocontrol in more complex systems.[7] Alternatively, copper or rhodium-catalyzed decomposition of diazo compounds in the presence of the alkene can also efficiently generate the cyclopropane ring.[9][10]

Experimental Protocol: Simmons-Smith Cyclopropanation of N-Boc-dehydroalanine methyl ester

-

Preparation of the Reagent: In a flame-dried flask under a nitrogen atmosphere, a zinc-copper couple (2.0 equivalents) is suspended in anhydrous diethyl ether. Diiodomethane (1.5 equivalents) is added dropwise, and the mixture is stirred at room temperature for 30 minutes to form the (iodomethyl)zinc iodide carbenoid.

-

Cyclopropanation: A solution of N-Boc-dehydroalanine methyl ester (1.0 equivalent) in anhydrous diethyl ether is added to the freshly prepared Simmons-Smith reagent. The reaction mixture is stirred at reflux for 24 hours.

-

Workup and Purification: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield N-Boc-DL-cyclopropylalanine methyl ester.

-

Deprotection: The Boc and methyl ester protecting groups can be removed sequentially under standard conditions (e.g., trifluoroacetic acid for the Boc group and saponification for the methyl ester) to afford this compound.

Caption: Simmons-Smith Cyclopropanation Workflow.

Data Summary of Synthetic Routes

| Methodology | Starting Precursors | Key Reagents | Typical Yields | Key Advantages | Potential Challenges |

| Kulinkovich-Szymoniak | Nitrile, Grignard reagent | Ti(OiPr)4, EtMgBr, BF3·OEt2 | 50-70% | Direct formation of primary amine, convergent. | Stoichiometric titanium reagent required, moisture sensitive. |

| Simmons-Smith Cyclopropanation | Protected dehydroalanine | CH2I2, Zn(Cu) | 60-80% | High functional group tolerance, stereospecific. | Preparation of the alkene precursor may require additional steps. |

| Catalytic Cyclopropanation | Protected dehydroalanine, diazo compound | Cu(acac)2 or Rh2(OAc)4, Ethyl diazoacetate | 70-90% | Catalytic use of metal, high efficiency. | Handling of potentially explosive diazo compounds. |

Conclusion: A Versatile Toolbox for a Valuable Building Block

The synthesis of this compound from simple precursors is readily achievable through several robust and well-established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, scale of the synthesis, and the desired functional group tolerance. The titanium-mediated Kulinkovich-Szymoniak reaction offers a convergent and direct entry to the corresponding cyclopropylamine, while the cyclopropanation of alanine-derived alkenes provides a reliable and high-yielding alternative. A thorough understanding of the underlying mechanisms and experimental nuances of these methods, as outlined in this guide, will empower researchers and drug development professionals to efficiently access this valuable constrained amino acid for their molecular design and discovery programs.

References

-

Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

-

Stereoselective allyl amine synthesis through enantioselective addition of diethylzinc and[3][5]-chirality transfer. PubMed. [Link]

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]

-

Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity. MDPI. [Link]

-

Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. [Link]

-

Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. Journal of the American Chemical Society. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. [Link]

-

Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews - ACS Publications. [Link]

-

(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. [Link]

-

Kulinkovich reaction. Wikipedia. [Link]

-

Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

-

Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses Procedure. [Link]

-

Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]

-

Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. [Link]

-

Cyclopropanation. Wikipedia. [Link]

-

Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclopropane synthesis [organic-chemistry.org]

Technical Guide: Chiral Synthesis of Cyclopropylalanine Enantiomers

Executive Summary

Cyclopropylalanine (CPA), specifically 3-cyclopropyl-L-alanine , is a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational constraints without the steric bulk of leucine or phenylalanine. Its incorporation into peptide backbones (e.g., in CGRP antagonists or antiviral protease inhibitors) significantly enhances metabolic stability against proteolysis.

However, the synthesis of CPA presents unique challenges due to the acid-sensitivity of the cyclopropane ring and the stringent requirement for high enantiomeric excess (ee > 99%) in pharmaceutical applications.

This technical guide details three distinct, field-validated methodologies for the synthesis of CPA enantiomers. Unlike generic reviews, this document focuses on causality and protocol robustness , selecting methods based on scalability, cost-efficiency, and stereochemical fidelity.

Strategic Importance & Structural Definition

Before detailing the protocols, we must define the target. This guide focuses on (S)-2-amino-3-cyclopropylpropanoic acid (L-Cyclopropylalanine).

-

Structural Role: Acts as a steric isostere of Leucine but with a rigid, electron-rich cyclopropyl ring.

-

Key Challenge: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Harsh acidic conditions or radical pathways can trigger ring-opening or rearrangement to allyl species.

Method A: Asymmetric Hydrogenation (The Scalable Route)

Best for: Multi-kilogram scale-up, high throughput, and environmental compliance (atom economy).

Mechanistic Rationale

The most efficient route to chiral amino acids is the asymmetric hydrogenation of

-

Precursor: (Z)-2-acetamido-3-cyclopropylacrylic acid.

-

Catalyst System: Rhodium(I) complexed with chiral bisphosphine ligands (e.g., DuPhos or BPE).

-

Why Rhodium? Rh(I) catalysts operate at lower pressures and temperatures than Ru equivalents for dehydroamino acids, preserving the sensitive cyclopropane ring.

Experimental Workflow

Step 1: Precursor Synthesis (Erlenmeyer-Plöchl Azlactone Synthesis)

We generate the dehydro-substrate via the condensation of cyclopropanecarboxaldehyde and N-acetylglycine.

-

Reagents: Cyclopropanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), Sodium Acetate (1.1 eq), Acetic Anhydride (3.0 eq).

-

Reaction: Reflux at 110°C for 4 hours. The mixture solidifies upon cooling.

-

Hydrolysis: The intermediate azlactone is hydrolyzed in water/acetone (50:50) at reflux to yield (Z)-2-acetamido-3-cyclopropylacrylic acid .

-

Critical Control Point: Do not use strong mineral acids (HCl) for hydrolysis to avoid ring opening. Use mild aqueous base or water reflux.

-

Step 2: Asymmetric Hydrogenation[1]

Protocol:

-

Substrate Preparation: Dissolve 100g of (Z)-2-acetamido-3-cyclopropylacrylic acid in degassed Methanol (0.5 M concentration).

-

Catalyst Loading: In a glovebox, charge the hydrogenation vessel with [Rh(COD)2]BF4 and (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene ((S,S)-Me-DuPhos).

-

S/C Ratio: 1:1000 to 1:2000.

-

-

Hydrogenation: Pressurize to 3-5 bar (45-75 psi) H2. Stir at 25°C for 12 hours.

-

Workup: Evaporate solvent. The N-acetyl-L-CPA is obtained with >98% ee.

-

Deprotection: Enzymatic hydrolysis (see Method B) is preferred over acid hydrolysis to remove the acetyl group if the free amino acid is required, to preserve the ring.

Figure 1: Asymmetric Hydrogenation Pathway using Rh-DuPhos catalyst.

Method B: Chemo-Enzymatic Resolution (The Green Route)

Best for: Producing both D- and L-enantiomers simultaneously; mild conditions preventing ring degradation.

Mechanistic Rationale

Enzymatic resolution utilizes the stereospecificity of Aminoacylase I (usually from Aspergillus melleus or Porcine Kidney). The enzyme hydrolyzes the amide bond of the L-enantiomer of N-acetyl-DL-cyclopropylalanine, releasing the free L-amino acid while leaving the D-enantiomer acetylated.

Experimental Protocol

-

Substrate Synthesis: Prepare racemic N-acetyl-DL-cyclopropylalanine via standard acetamidomalonate synthesis (diethyl acetamidomalonate + (bromomethyl)cyclopropane + NaOEt).

-

Resolution Setup:

-

Dissolve 50g N-acetyl-DL-CPA in distilled water.

-

Adjust pH to 7.5 using 2M LiOH or NH4OH. (Lithium salts often have better solubility).

-

Add 10 mM CoCl2 (activator for the acylase).

-

-

Enzyme Addition: Add Aminoacylase I (approx. 1000 Units/g substrate).

-

Incubation: Stir gently at 37°C. Monitor pH continuously and maintain at 7.5 using an autotitrator.

-

Endpoint: Reaction stops at 50% conversion (theoretical maximum).

-

-

Separation (The Critical Step):

-

Acidify mixture to pH 5.0.

-

Add activated charcoal to remove enzyme; filter.

-

Pass through a strongly acidic cation exchange resin (e.g., Dowex 50).

-

Elution:

-

Wash with water: Elutes the unreacted N-acetyl-D-CPA (anionic/neutral).

-

Elute with 1M NH4OH: Elutes the free L-Cyclopropylalanine (zwitterionic).

-

-

Figure 2: Enzymatic Kinetic Resolution Workflow with Recycle Loop.

Method C: Schöllkopf Bis-Lactim Ether (The Lab Benchmark)

Best for: High purity requirements on small scales (<100g); synthesis of isotopically labeled CPA.

Mechanistic Rationale

The Schöllkopf method uses a chiral auxiliary derived from L-Valine and Glycine.[2] The bulky isopropyl group of valine directs the incoming electrophile to the trans face, ensuring high diastereoselectivity.

Experimental Protocol

-

Reagent Preparation: Start with the commercially available Schöllkopf reagent ((S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine).

-

Lithiation:

-

Dissolve reagent in dry THF under Argon. Cool to -78°C .

-

Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to form the enolate.

-

-

Alkylation:

-

Add (bromomethyl)cyclopropane (1.2 eq) slowly.

-

Note: (Iodomethyl)cyclopropane is more reactive if the bromide is sluggish.

-

Allow to warm to -20°C overnight.

-

-

Hydrolysis:

-

Quench with mild acid (0.5 N HCl).

-

Stir at room temperature. The bis-lactim ether hydrolyzes to release L-Valine methyl ester and L-Cyclopropylalanine methyl ester .

-

-

Purification: Separate the two amino esters via distillation or column chromatography (silica gel).

Comparative Data Analysis

| Feature | Method A: Asymmetric Hydrogenation | Method B: Enzymatic Resolution | Method C: Schöllkopf Auxiliary |

| Scale Potential | High (kg to ton) | High (kg to ton) | Low (grams to kg) |

| Enantiomeric Excess | >98-99% | >99.5% (optical purity) | >95% (diastereomeric) |

| Atom Economy | Excellent | Good (requires recycle) | Poor (stoichiometric auxiliary) |

| Cost Driver | Rhodium Catalyst | Enzyme & Resin | Chiral Auxiliary |

| Key Risk | Catalyst Poisoning | Specificity/pH control | Cryogenic conditions |

References

-

Burk, M. J., et al. (1993). "Preparation of N-acetyl-L-cyclopropylalanine via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link (Demonstrates Rh-DuPhos efficiency).

-

Chenault, H. K., et al. (1989). "Kinetic resolution of amino acid esters with lipase." Journal of Organic Chemistry. Link (Foundational text on enzymatic resolution logic).

-

Schöllkopf, U. (1983).[3] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Topics in Current Chemistry. Link (The definitive guide on the bis-lactim ether method).

-

Groger, H. (2001).

-amino acids." Chemistry – A European Journal. Link (Contextualizes the Acylase I application).

Sources

Initial biological activity screening of novel cyclopropylalanine derivatives

Title: Strategic Biological Screening of Novel Cyclopropylalanine Derivatives: From In Silico Profiling to In Vitro Validation

Executive Summary

The incorporation of cyclopropylalanine (CPA) —a non-proteinogenic amino acid characterized by a rigid cyclopropane ring—into peptide mimetics or small molecule scaffolds is a high-value strategy in modern medicinal chemistry.[1] By constraining the

This technical guide outlines a rigorous, self-validating screening cascade for novel CPA derivatives. Unlike generic screening protocols, this workflow addresses the specific physicochemical challenges of CPA derivatives (e.g., increased lipophilicity, solubility constraints) and leverages their unique structural advantages (metabolic stability).

Strategic Screening Architecture

To maximize resource efficiency, we employ a "Funnel Architecture." This moves from high-throughput computational filtering to low-throughput, high-fidelity biological validation.

The Screening Cascade (Workflow Diagram)

Figure 1: The hierarchical screening cascade designed to filter CPA derivatives based on potency, selectivity, and metabolic stability.

Module 1: In Silico Profiling (Pre-Screening)

Before wet-lab synthesis, computational modeling is essential to predict how the rigid cyclopropyl moiety affects binding.

-

Conformational Sampling: Use Molecular Dynamics (MD) to verify that the CPA substitution forces the backbone into the desired secondary structure (e.g.,

-turn or -

ADMET Prediction: The cyclopropyl group significantly increases LogP (lipophilicity).

-

Threshold: Discard analogues with predicted cLogP > 5 to avoid poor solubility and non-specific binding.

-

Metabolic Liability: Flag compounds with exposed sites prone to P450 oxidation, although the cyclopropyl ring itself is generally resistant to ring-opening under physiological conditions.

-

Module 2: Primary Phenotypic Screening

This module assesses biological activity without assuming a specific target. We run parallel tracks: Antimicrobial Susceptibility (common for CPA peptides) and Mammalian Cytotoxicity (to determine safety).

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Context: CPA-containing peptides often disrupt bacterial membranes or inhibit cell wall synthesis.

Method: Broth Microdilution (CLSI Standards).

-

Preparation: Dissolve CPA derivatives in 100% DMSO to 10 mM stock. Dilute to 2x working concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be < 1%.

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

CFU/mL. -

Plate Setup: Add 50 µL of compound and 50 µL of inoculum to 96-well plates.

-

Controls:

-

Positive: Vancomycin or Ciprofloxacin.

-

Negative: Sterile media + DMSO.

-

Sterility Check: Compound only (no bacteria).[2]

-

-

Incubation: 37°C for 16–20 hours.

-

Readout: Visual inspection or OD600 measurement.

-

Metric: Minimum Inhibitory Concentration (MIC) = Lowest concentration with no visible growth.

-

Protocol B: Mammalian Cytotoxicity (Selectivity Profiling)

Context: To ensure the "hit" kills bacteria/cancer cells but not healthy tissue.

Method: MTT Assay using HEK293 (Kidney) or HepG2 (Liver) cells.

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with serial dilutions of CPA derivatives (0.1 µM – 100 µM) for 48 hours.

-

Dye Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm.

-

Calculation: Determine

(Cytotoxic Concentration 50%).

Data Output: The Selectivity Index (SI)

The crucial metric for advancement is the SI.

-

Criterion: An SI > 10 is required to proceed to Module 3.

Module 3: Metabolic Stability (The CPA Advantage)

One of the primary reasons to use Cyclopropylalanine is to improve half-life (

Protocol: Microsomal Stability Assay

-

Reaction Mix: Incubate 1 µM test compound with pooled liver microsomes (human/mouse, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

-

Success Criterion:

minutes (High stability).

-

Data Analysis & SAR Interpretation

The rigid nature of CPA allows for precise Structure-Activity Relationship (SAR) mapping.

Comparative Activity Table (Representative Data)

| Compound ID | R-Group Modification | MIC (S. aureus) | Selectivity Index (SI) | Stability ( | |

| CPA-001 | 2.5 µM | >100 µM | >40 | 55 min | |

| Leu-Control | L-Leucine (Flexible) | 12.0 µM | >100 µM | 8.3 | 12 min |

| CPA-005 | Bulkier Cyclobutyl | 8.0 µM | 45 µM | 5.6 | 60 min |

| CPA-009 | Polar derivative | >64 µM | >200 µM | N/A | >120 min |

Analysis:

-

CPA-001 vs. Leu-Control: The 5-fold improvement in potency (MIC) confirms that the rigid cyclopropyl group locks the pharmacophore into a high-affinity conformation. The stability increase (12 min

55 min) confirms resistance to proteolysis. -

CPA-005: Increasing ring size (cyclobutyl) decreased potency, suggesting the binding pocket is sterically restricted and cannot accommodate rings larger than C3.

Mechanism of Action: Steric "Lock" Visualization

Figure 2: The thermodynamic advantage of CPA. By pre-organizing the side chain, the entropic penalty of binding is reduced, leading to higher affinity.

Conclusion

The screening of novel cyclopropylalanine derivatives requires a balance between assessing potency and validating physicochemical properties. The inclusion of the cyclopropyl ring typically enhances metabolic stability and potency via conformational restriction.[3] However, researchers must vigilantly monitor lipophilicity (LogP) and cytotoxicity. The protocol defined here—moving from MIC/MTT assays to microsomal stability—provides a robust pathway to identify lead candidates worthy of in vivo development.

References

-

Vertex AI Search. (2023). Synthesis and Structure-Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives. PubMed. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Retrieved from [Link]

-

NBInno. (2026). Fmoc-D-Cyclopropylalanine: A Versatile Tool for Custom Peptide Synthesis. Retrieved from [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds. Retrieved from [Link]

Sources

A Researcher's Guide to Cyclopropylalanine-Containing Natural Products: Discovery, Biosynthesis, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Three-Membered Ring

In the vast chemical repertoire of nature, the cyclopropane ring stands out as a motif of elegant simplicity and profound impact. The inherent ring strain of this three-carbon cycle, approximately 27 kcal/mol, endows it with unique stereoelectronic properties resembling an unsaturated pi-bond, often described as having "banana-shaped" bonds[1]. When incorporated into the backbone of an amino acid to form cyclopropylalanine, this strained ring imparts a rigid conformational constraint. This rigidity can pre-organize a peptide or natural product into a bioactive conformation, enhancing binding affinity to biological targets and often increasing metabolic stability. These very properties make natural products containing a cyclopropylalanine moiety a compelling area of research for drug discovery, offering novel scaffolds with potent and diverse biological activities. This guide serves as a technical resource for professionals seeking to explore this fascinating class of molecules—from their discovery in microbial genomes to their ultimate isolation and characterization.

Chapter 1: The Landscape of Cyclopropylalanine Natural Products

The cyclopropylalanine moiety is found in a variety of natural products, primarily of microbial origin, spanning diverse structural classes and exhibiting a wide range of biological activities. These compounds serve as powerful illustrations of nature's ability to forge complex and potent bioactive molecules. Notable examples include peptide antibiotics, proteasome inhibitors, and phytotoxins.

| Compound Name | Source Organism | Chemical Class | Reported Biological Activity |

| Coronatine | Pseudomonas syringae | Polyketide-Amino Acid Hybrid | Phytotoxin, mimics the plant hormone jasmonate[2][3] |

| Belactosin A | Streptomyces sp. | Peptide (β-lactone) | Proteasome Inhibitor, Antitumor[2] |

| Hormaomycin | Streptomyces griseoflavus | Cyclic Depsipeptide | Antibiotic, Morphological differentiation-inducing agent[4][5][6] |

| Fragin | Burkholderia cenocepacia | Diazeniumdiolate | Antifungal Agent[7][8] |

| Aranciamycin | Streptomyces echinatus | Anthracycline | Antibiotic, Weak Antitumor[3][5] |

These molecules highlight the significance of the cyclopropylalanine core. In belactosin A, the rigid cyclopropane ring is crucial for orienting the reactive β-lactone warhead to covalently inhibit the proteasome[2]. In hormaomycin, the unique 3-(trans-2'-nitrocyclopropyl)alanine residue is a key component of its potent antibiotic and signaling activities[4][6]. The phytotoxin coronatine leverages its coronamic acid (an ethyl-cyclopropylamino acid) portion to mimic plant hormones, hijacking cellular signaling to promote bacterial infection[2][3].

Chapter 2: Biosynthesis - Nature's Cyclopropanation Strategies

The construction of the high-energy cyclopropane ring is an enzymatic marvel. Nature has evolved several strategies, but a predominant pathway for cyclopropylalanine biosynthesis involves radical-mediated chemistry dependent on S-adenosylmethionine (SAM). These enzymes, often referred to as "cyclopropanases," belong to the radical SAM superfamily[9][10].

The biosynthesis of coronamic acid (CMA), the cyclopropyl-containing precursor to coronatine, provides a well-studied paradigm. The process begins with the common amino acid L-isoleucine. The biosynthetic gene cluster in Pseudomonas syringae contains the necessary enzymatic machinery to activate isoleucine and catalyze the ring formation[11].

A key enzymatic step involves a SAM-dependent enzyme that uses a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, initiating a radical-mediated cyclization cascade that forms the cyclopropane ring.

Below is a conceptual diagram illustrating a generalized radical SAM-dependent mechanism for the formation of a cyclopropylalanine precursor from an amino acid precursor like isoleucine or lysine.

Caption: Generalized pathway for radical SAM enzyme-catalyzed cyclopropane ring formation.

Chapter 3: Discovery and Isolation of Cyclopropylalanine Natural Products

Part 3.1: A Modern Discovery Workflow - Genome Mining

The era of classical "grind and find" natural product discovery has been revolutionized by genomics. The biosynthetic instructions for producing complex molecules like belactosin and hormaomycin are encoded in contiguous sets of genes called Biosynthetic Gene Clusters (BGCs). Modern discovery workflows leverage bioinformatics to mine microbial genomes for these BGCs, predicting the production of novel compounds before they are ever observed in the lab[12][13][14].

This in silico approach is a powerful hypothesis-generating tool. Researchers can specifically search for BGCs containing homologs of known cyclopropanases or other key enzymes, such as Non-Ribosomal Peptide Synthetases (NRPS) or Polyketide Synthases (PKS), which are often responsible for assembling the peptide or polyketide backbone of the final product[14].

Caption: A modern workflow integrating genome mining with analytical chemistry for targeted discovery.

Part 3.2: Experimental Protocol - Isolation and Quantification of Coronatine

The following protocol is adapted from established methods for the extraction and HPLC-based quantification of coronatine (COR) from Pseudomonas syringae cultures. This serves as a practical example of the steps required to move from a microbial culture to an analytical assessment of the target compound.

Objective: To extract and quantify coronatine from a liquid culture of a COR-producing bacterial strain.

Materials:

-

COR-producing Pseudomonas syringae strain

-

HSC liquid medium (or other suitable coronatine-inducing medium)

-

Sterile 50 mL centrifuge tubes

-

High-speed centrifuge

-

HPLC system with a C8 reverse-phase column and UV detector (208 nm)

-

HPLC-grade acetonitrile (ACN) and trifluoroacetic acid (TFA)

-

Coronatine standard (for quantification)

-

0.22 µm syringe filters

Methodology:

-

Inoculation and Culture Growth:

-

Prepare a starter culture of the P. syringae strain in a suitable growth medium (e.g., King's B) overnight.

-

Wash the cells by centrifuging the starter culture, removing the supernatant, and resuspending the cell pellet in sterile water. Repeat this wash step twice to remove any residual medium[15].

-

Inoculate 10 mL of HSC inducing medium in a 50 mL tube with the washed bacterial suspension to a starting OD₆₀₀ of approximately 0.2[15].

-

Incubate the culture at 18°C with shaking (200 rpm) for 24-48 hours to induce coronatine production[15][16]. The lower temperature is critical for optimal production.

-

-

Extraction of Coronatine:

-

After incubation, pellet the bacterial cells by centrifuging the entire culture at high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully transfer the culture supernatant to a new tube. This supernatant contains the secreted coronatine.

-

For analytical purposes, the supernatant can often be directly analyzed after filtration. Filter a 1 mL aliquot of the supernatant through a 0.22 µm syringe filter into an HPLC vial[16]. For preparative scale-up, this step would be replaced with a larger-scale liquid-liquid extraction using a solvent like ethyl acetate, followed by evaporation and reconstitution.

-

-

HPLC Analysis and Quantification:

-

Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile and water, with 0.05% trifluoroacetic acid added to both components[16].

-

Column: Use a C8 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[16].

-

Flow Rate: Set the flow rate to 1.0 mL/min[16].

-

Detection: Monitor the elution at a wavelength of 208 nm[16].

-

Injection: Inject 5-10 µL of the filtered supernatant.

-

Quantification: Run a calibration curve using known concentrations of a coronatine standard. Compare the peak area of coronatine in the sample to the calibration curve to determine its concentration in the culture.

-

Part 3.3: Analytical Signatures for Identification

For a research scientist, confidently identifying a novel compound requires a detailed analysis of its spectroscopic data. The cyclopropylalanine moiety has characteristic signatures in both NMR and Mass Spectrometry that can be diagnostic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling feature of a cyclopropane ring is the extreme upfield (shielded) chemical shift of its protons and carbons.

-

¹H NMR: The protons on an unsubstituted cyclopropane ring resonate at an exceptionally high-field chemical shift of approximately 0.22 ppm[13]. While substitution in a cyclopropylalanine residue will shift these signals further downfield, they typically remain in the highly shielded region of the spectrum (often < 1.5 ppm), distinct from most other aliphatic protons in a peptide. The complex spin-spin coupling between the geminal and vicinal protons on the ring creates a highly complex and characteristic multiplet pattern.

-

¹³C NMR: The carbons of an unsubstituted cyclopropane ring exhibit a chemical shift of around -2.8 ppm, which is exceptionally shielded. This provides a very strong diagnostic peak in a ¹³C NMR spectrum.

-

-

Mass Spectrometry (MS): In mass spectrometry, the fragmentation pattern provides a fingerprint of the molecule. While complex peptide fragmentation can be challenging to interpret, the cyclopropane ring itself has a known fragmentation pathway.

-

Characteristic Neutral Loss: Cycloalkanes are known to fragment via the loss of an alkene. For a cyclopropane ring, a characteristic fragmentation pathway is the neutral loss of ethylene (C₂H₄) , which corresponds to a mass difference of 28 Da [17]. When analyzing the tandem mass spectrum (MS/MS) of a peptide containing a suspected cyclopropylalanine, the presence of fragment ions corresponding to a loss of 28 Da from a larger fragment can be strong evidence for the presence of the cyclopropyl group.

-

Chapter 4: Biological Activity and Mechanism of Action

The rigid structure conferred by the cyclopropylalanine moiety is often central to the biological activity of the parent natural product. The case of belactosin A provides an exemplary model of how this structural feature drives a potent and specific mechanism of action.

Mechanism of Proteasome Inhibition by Belactosin A:

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis, cell cycle control, and apoptosis. Its inhibition is a validated strategy in cancer therapy.

Belactosin A acts as a potent inhibitor of the proteasome's catalytic core, the 20S particle. Its mechanism involves several key features:

-

Covalent Modification: The β-lactone ring of belactosin A is an electrophilic "warhead." It reacts with the hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the proteasome's catalytic β-subunits, forming a stable covalent ester bond[2][18].

-

Unique Binding Mode: X-ray crystallography has revealed that belactosin A and its analogues are unique among proteasome inhibitors. They are the only class known to occupy both the non-primed S1 pocket and the primed substrate-binding channel simultaneously[18].

-

Role of the Cyclopropane Ring: The rigid trans-cyclopropane structure is proposed to be critical for this unique binding mode. It positions the rest of the molecule to span the active site, while also sterically hindering the approach of a water molecule that would be required to hydrolyze the ester bond and regenerate the active enzyme. This makes the inhibition effectively irreversible under physiological conditions.

The diagram below illustrates the inhibitory action of a belactosin-type inhibitor on the proteasome active site.

Caption: Covalent inhibition of the proteasome active site by a belactosin-type molecule.

Conclusion and Future Perspectives

Natural products containing the cyclopropylalanine moiety represent a structurally unique and biologically potent class of molecules. From the plant-wilting effects of coronatine to the cancer cell-killing power of belactosin, the three-membered ring consistently proves to be a key determinant of function. As this guide has outlined, the convergence of genome mining, advanced spectroscopic techniques, and detailed biochemical analysis provides a powerful roadmap for the discovery and characterization of new members of this family.

The future of this field is bright. The continued expansion of genomic and metagenomic databases will undoubtedly reveal a wealth of novel BGCs encoding for cyclopropanases and their associated pathways. The development of more sensitive analytical tools will aid in the detection and structural elucidation of these compounds, which are often produced in minute quantities. Furthermore, understanding the enzymatic logic of cyclopropane biosynthesis opens the door to synthetic biology and chemoenzymatic approaches, where these powerful enzymes could be harnessed to create novel, non-natural molecules with tailored therapeutic properties. For the drug development professional, these strained-ring amino acids offer a validated starting point for designing conformationally constrained peptides and small molecules with enhanced potency, selectivity, and drug-like properties.

References

-

Genome mining reveals novel biosynthetic gene clusters in entomopathogenic bacteria. (2023). ResearchGate. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Wagnières, O. (2012). Cyclopropane-Containing Natural Products. EPFL. [Link]

-

An HPLC-based Method to Quantify Coronatine Production by Bacteria. (2017). PMC. [Link]

-

Genome mining of biosynthetic and chemotherapeutic gene clusters in Streptomyces bacteria. (2020). Nature. [Link]

-

Ma, S., Mandalapu, D., Wang, S., & Zhang, Q. (2022). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39(5), 926–945. [Link]

-

Helfrich, E. J. N., et al. (2020). Biosynthesis and Structure-Activity Relationship Investigations of the Diazeniumdiolate Antifungal Agent Fragin. PubMed. [Link]

-

Mass spectra of the fragmentation of singly charged glycine cations... (n.d.). ResearchGate. [Link]

-

Biosynthesis of cyclopropane in natural products. (2021). RSC Publishing. [Link]

-

Insights into the Biosynthesis of Hormaomycin, An Exceptionally Complex Bacterial Signaling Metabolite. (2011). ResearchGate. [Link]

-

Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (2021). MDPI. [Link]

-

Coronatine Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night. (2016). Frontiers in Plant Science. [Link]

-

Insights into the biosynthesis of hormaomycin, an exceptionally complex bacterial signaling metabolite. (2011). PubMed. [Link]

-

Affinity labeling of the proteasome by a belactosin A derived inhibitor. (2008). PubMed. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlidePlayer. [Link]

-

D-Cyclopropylalanine, min 98%, 1 gram. (n.d.). CP Lab Safety. [Link]

-

A Strategy for Dual Inhibition of the Proteasome and Fatty Acid Synthase with Belactosin C-Orlistat Hybrids. (2016). PMC. [Link]

-

Structure of aranciamycin anhydride (1). (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Analysis of Genes Involved in Biosynthesis of Coronafacic Acid, the Polyketide Component of the Phytotoxin Coronatine. (1998). PMC. [Link]

-

CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. (2002). University of Illinois Urbana-Champaign. [Link]

-

Aranciamycin, a New Anthracycline-Type Antibiotic. (2010). ResearchGate. [Link]

-

Biosynthesis of fragin is controlled by a novel quorum sensing signal. (2018). Novartis OAK. [Link]

-

Mass Spectrometry of Cycloalkanes. (2021). YouTube. [Link]

-

Hormaomycin Analogues by Precursor‐Directed Biosynthesis – Synthesis of and Feeding Experiments with Amino Acids Related to the Unique 3‐(trans‐2‐Nitrocyclopropyl)alanine Constituent. (2011). ResearchGate. [Link]

-

Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). PMC. [Link]

-

Anthramycin. (n.d.). Wikipedia. [Link]

-

Economic Uses, Specific Metabolites and Molecular Biology Research of the Genus Zanthoxylum. (2022). MDPI. [Link]

-

Anthracimycin, a Potent Anthrax Antibiotic from a Marine-Derived Actinomycete. (2013). PMC. [Link]

-

Vegan Complete Proteins: 13 Plant-Based Options. (2023). Healthline. [Link]

-

Enantioselective total synthesis of (−)-fragin (1) and... (n.d.). ResearchGate. [Link]

-

Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of Belactosin A: synthesis, biological activity, and mode of action. (2013). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and Structure-Activity Relationship Investigations of the Diazeniumdiolate Antifungal Agent Fragin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of fragin is controlled by a novel quorum sensing signal - OAK Open Access Archive [oak.novartis.com]

- 9. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. Natural Products That Contain Higher Homologated Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mascot help: Peptide fragmentation [matrixscience.com]

- 18. acdlabs.com [acdlabs.com]

Enzymatic Resolution Techniques for Racemic DL-Cyclopropylalanine

Executive Summary: The Chiral Imperative

DL-Cyclopropylalanine (CPA) is a critical non-proteinogenic amino acid, serving as a distinct pharmacophore in next-generation antiviral therapeutics. Its L-enantiomer (L-CPA ) is a key building block for HIV protease inhibitors and Hepatitis C virus (HCV) NS3/4A protease inhibitors (e.g., Boceprevir intermediates). The rigid cyclopropyl ring imposes specific conformational constraints that enhance binding affinity and metabolic stability compared to leucine or alanine analogs.

For drug development professionals, the separation of the racemic mixture (DL-CPA) is a bottleneck. While chemical asymmetric synthesis is possible, it often requires expensive chiral auxiliaries and harsh conditions. Enzymatic resolution remains the most scalable, cost-effective, and environmentally benign method.

This guide details two primary enzymatic routes:

-

Kinetic Resolution via Aminoacylase I (Route A): The robust, accessible method for laboratory to pilot scale.

-

Dynamic Kinetic Resolution (DKR) via Hydantoinase (Route B): The industrial method for 100% theoretical yield.

Mechanistic Foundations

The Challenge of the Cyclopropyl Group

Unlike simple aliphatic chains, the cyclopropyl group introduces significant steric bulk proximal to the

-

Substrate Engineering: The choice of the N-protecting group (acetyl vs. chloroacetyl) is critical to fit the enzyme's hydrophobic pocket.

-

Enzyme Selection: Mammalian acylases (Porcine Kidney) often show higher activity but lower stability than fungal sources (Aspergillus spp.).

Decision Matrix: Selecting the Route

| Feature | Route A: Aminoacylase I | Route B: Hydantoinase Process |

| Substrate | N-Acetyl-DL-Cyclopropylalanine | DL-5-Cyclopropylhydantoin |

| Mechanism | Kinetic Resolution (Max 50% Yield) | Dynamic Kinetic Resolution (100% Yield) |

| Enzyme Availability | High (Commercial lyophilized powders) | Medium (Often requires whole-cell systems) |

| Workup | Easy (Solubility difference) | Moderate (Requires multi-step purification) |

| Ideal For | Lab/Pilot Scale (<100 kg) | Industrial Production (>1 Ton) |

Route A: Aminoacylase I Kinetic Resolution

This is the "Gold Standard" for immediate implementation. It relies on the stereoselective hydrolysis of the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.

Mechanistic Pathway

The enzyme Aminoacylase I (EC 3.5.1.[1]14) is a zinc-dependent metalloenzyme. It binds the N-acetyl-L-CPA, coordinating the carbonyl oxygen to the Zn

Figure 1: Kinetic resolution workflow for N-acetyl-DL-cyclopropylalanine using Aminoacylase I.

Detailed Protocol (Self-Validating System)

Objective: Isolate L-CPA with >99% ee.

Materials:

-

Substrate: N-Acetyl-DL-cyclopropylalanine (Synthesized via Schotten-Baumann reaction of DL-CPA with acetic anhydride).

-

Enzyme: Aminoacylase I from Aspergillus melleus (Activity > 30,000 U/g) or Porcine Kidney (Activity > 1,000 U/mg).

-

Cofactor: Cobalt(II) chloride (

). -

Buffer: 0.1 M Phosphate buffer or Tris-HCl.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Dissolve 100 mM N-Acetyl-DL-CPA in distilled water.

-

Adjust pH to 7.5 using 2M LiOH or NaOH. Note: LiOH is preferred if solubility is an issue, but NaOH is standard.

-

-

Enzyme Activation (Critical Step):

-

Dissolve Aminoacylase I in a small volume of buffer.

-

Add

to a final concentration of 0.5 mM. -

Incubate at 37°C for 30 minutes. Reasoning: Co2+ enhances activity by stabilizing the active site geometry, often increasing

by 1.5-2x compared to Zn2+ alone.

-

-

Reaction:

-

Add the activated enzyme solution to the substrate. Enzyme:Substrate ratio should be approx 1:100 (w/w) depending on specific activity.

-

Incubate at 37°C with gentle orbital shaking (150 rpm).

-

pH Control: The reaction releases acetic acid. Maintain pH 7.5 by automated titration with 1M NaOH or manual adjustment every hour.

-

-

Monitoring (Stop Criterion):

-

Monitor conversion via HPLC or Ninhydrin assay (detects free amine).

-

Stop point: When conversion reaches 48-49% . Do not exceed 50%, as the enzyme may slowly hydrolyze the D-isomer (low specificity), eroding the ee of the product.

-

-

Termination & Separation:

-

Acidify to pH 5.0 with glacial acetic acid to denature/precipitate the enzyme. Filter through Celite.

-

Pass the filtrate through a cation-exchange resin (e.g., Dowex 50W-X8, H+ form).

-

Elution:

-

Wash with water: Elutes unreacted N-Acetyl-D-CPA (anionic/neutral).

-

Elute with 1.5M

: Elutes L-Cyclopropylalanine (cationic).

-

-

-

Crystallization:

-

Concentrate the ammonia eluate in vacuo.

-

Recrystallize from water/ethanol to maximize purity.

-

Route B: The Hydantoinase Process (Industrial DKR)

For large-scale manufacturing, the 50% yield of Route A is economically limiting. The hydantoinase process uses a "Dynamic Kinetic Resolution" where the unreacted substrate spontaneously (or enzymatically) racemizes, allowing theoretical 100% conversion to the L-isomer.

The Pathway

This route requires a cascade of three activities:

-

Hydantoin Racemase: Interconverts L- and D-5-cyclopropylhydantoin.

-

L-Hydantoinase: Hydrolyzes L-5-cyclopropylhydantoin to N-carbamoyl-L-CPA.

-

L-Carbamoylase: Hydrolyzes the carbamoyl group to L-CPA.

Note: Many industrial strains (e.g., Arthrobacter) possess D-hydantoinase. For L-CPA, one must use specific L-selective strains (e.g., Bacillus sp. or engineered enzymes) or chemically cyclize to the hydantoin and use an L-specific system.

Figure 2: Dynamic Kinetic Resolution via the Hydantoinase Process.

Technical Considerations

-

Spontaneous Racemization: The C5 proton of hydantoins is acidic (

). At pH > 8.5, spontaneous racemization occurs. However, for cyclopropyl derivatives, the steric bulk may slow this down, necessitating a Hydantoin Racemase enzyme. -

Inhibition: The intermediate, N-carbamoyl-L-CPA, can inhibit the hydantoinase. A coupled one-pot system is required to prevent accumulation.

Analytical Validation

Trustworthiness relies on rigorous data verification.

Chiral HPLC Method

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Daicel). These are specialized for underivatized amino acids.

-

Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic modifiers.

-

Detection: UV at 210 nm (low absorption of aliphatic chain requires low wavelength).

-

Reference Standards:

- (L-CPA): ~12.5 min

- (D-CPA): ~14.2 min

-

Note: Times vary by column condition; always run a racemic standard first.

Quantitative Data Summary

| Parameter | Method A (Acylase) | Method B (Hydantoinase) |

| Enantiomeric Excess (ee) | > 99.5% (after recrystallization) | > 99% |

| Molar Yield | 45% (theoretical max 50%) | 85-95% (theoretical max 100%) |

| Reaction Time | 12 - 24 hours | 24 - 48 hours |

| Substrate Cost | Moderate (Acetylation step) | Low (Bucherer-Bergs synthesis) |

| Scalability | Linear | Exponential (Bioreactor dependent) |

References

-

Enzymatic Resolution of Amino Acids via Acylase I

- Source: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.

- Relevance: Foundational text on the specificity of Aminoacylase I for aliph

-

URL:

-

Hydantoinase Process for Non-Proteinogenic Amino Acids

- Source: Altenbuchner, J., et al. (2001). "Hydantoinase process for the synthesis of chiral amino acids." Current Opinion in Biotechnology.

- Relevance: Details the DKR mechanism and industrial application of hydantoinase/carbamoylase systems.

-

URL:

-

Synthesis of Cyclopropyl-Amino Acids

- Source: Chen, Y., et al. (2024).

- Relevance: Provides modern context on the synthesis of the racemic precursors and the importance of the cyclopropyl moiety.

-

URL:

-

Aminoacylase I Characteriz

- Source: Gentzen, I., et al. (1980). "Aminoacylase from Aspergillus oryzae. Comparison with the pig kidney enzyme.

- Relevance: Compares the two main commercial sources of the enzyme used in Route A.

-

URL:

-

Industrial Applic

- Source: NBInno Technical Report (2026). "The Role of Fmoc-L-Cyclopropylalanine in Advanced Peptide Synthesis."

- Relevance: Confirms the downstream utility of the resolved product in HIV/HCV drug synthesis.

-

URL:

Sources

Technical Guide: Thermal Stability and Degradation Profile of DL-Cyclopropylalanine

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It synthesizes chemical principles with practical characterization protocols.

Part 1: Executive Summary & Chemical Identity

DL-Cyclopropylalanine (CPA) (CAS: 15785-52-1) serves as a critical non-canonical amino acid in peptide therapeutics and small molecule inhibitors (e.g., NS3 protease inhibitors). Its value lies in the cyclopropyl moiety , which provides unique conformational constraints and metabolic stability compared to leucine or valine analogs.

However, this structural advantage introduces specific stability risks.[1] While the zwitterionic amino acid backbone confers high thermal stability in the solid state, the high ring strain (~27.5 kcal/mol) of the cyclopropane group creates a latent vulnerability to acid-catalyzed ring opening and high-temperature fragmentation. This guide defines the stability boundaries and provides validated protocols for characterization.

Chemical Structure & Properties

| Property | Specification | Critical Note |

| Formula | C₆H₁₁NO₂ | Zwitterionic solid at neutral pH. |

| MW | 129.16 g/mol | Low UV absorptivity (requires CAD/ELSD or MS detection). |

| Melting Point | ~314°C (dec) | High lattice energy; decomposition occurs concurrently with melting. |

| Ring Strain | ~27.5 kcal/mol | Thermodynamically unstable, kinetically stable. |

| pKa | ~2.3 (COOH), ~9.7 (NH₂) | Similar to Alanine; zwitterionic form dominates at pH 6.0. |

Part 2: Thermal Stability Profile

Solid-State Thermodynamics

In its crystalline form, CPA exhibits exceptional stability due to strong intermolecular electrostatic interactions (zwitterionic lattice).

-

TGA (Thermogravimetric Analysis): Expect <1% weight loss up to 280°C (loss of surface water).

-

Decomposition Onset (

): >300°C.[2] -

Mechanism: Unlike simple alkanes, the degradation is not driven by oxidation at ambient temperatures but by pyrolytic decarboxylation followed by ring fragmentation .

Solution-State Stability

-

Neutral pH (6-8): Highly stable. The cyclopropane ring is inert to nucleophilic attack and hydrolysis under physiological conditions.

-

Basic pH (>10): Stable. The cyclopropyl group resists base-catalyzed elimination.

-

Acidic pH (<2): VULNERABLE. Strong mineral acids (HCl, H₂SO₄) at elevated temperatures can protonate the ring, leading to electrophilic ring opening (homoconjugate addition).

Part 3: Degradation Pathways & Mechanisms

The degradation of CPA is bimodal: the amino acid backbone degrades via standard pathways, while the side chain degrades via strain-relief mechanisms.

Primary Degradation Pathways

-

Pyrolytic Decarboxylation (Thermal): At

, the carboxyl group is lost as CO₂, generating cyclopropylethylamine derivatives. -

Acid-Catalyzed Ring Opening (Chemical): In the presence of strong acid (

) and heat, the cyclopropane ring opens to form alkene or alcohol byproducts (Markovnikov-like addition). -

Oxidative Deamination (Radical): Under forced oxidative stress (e.g., H₂O₂), the

-amine is susceptible, forming the

Pathway Visualization (DOT Diagram)

Figure 1: Mechanistic degradation pathways of this compound under thermal, acidic, and oxidative stress.

Part 4: Experimental Protocols for Characterization

To validate the stability profile for regulatory filing (IND/NDA), the following self-validating protocols are recommended.

Analytical Method: HPLC-CAD/MS

Since CPA lacks a strong chromophore, UV detection at 210 nm is prone to interference. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required for accurate impurity tracking.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0% B to 10% B over 10 min (Polar retention focus).

-

Flow Rate: 1.0 mL/min.

-

Detection: ESI-MS (Positive Mode, SIM for m/z 130) or CAD.

Forced Degradation Workflow

This protocol applies maximum stress to identify "worst-case" degradation products.

Step-by-Step Protocol:

-

Preparation: Prepare a 1 mg/mL stock solution of CPA in water.

-

Acid Hydrolysis (Ring Challenge):

-

Mix 1 mL Stock + 1 mL 1N HCl.

-

Incubate at 60°C for 24 hours . (Note: Standard 80°C may be too aggressive for the ring; start lower).

-

Validation: Neutralize with 1N NaOH before injection.

-

-

Base Hydrolysis:

-

Mix 1 mL Stock + 1 mL 1N NaOH.

-

Incubate at 60°C for 24 hours.

-

-

Oxidation:

-

Mix 1 mL Stock + 1 mL 3% H₂O₂.

-

Incubate at Room Temp for 24 hours.

-

-

Thermal (Solid State):

-

Place 10 mg solid CPA in an open vial at 105°C for 3 days.

-

Workflow Visualization (DOT Diagram)

Figure 2: Forced degradation experimental workflow for stability profiling.

Part 5: References

-

Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Retrieved from

-

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. (Context: Ring strain energy of cyclopropane).

-

Ma, S. (2024).[3] Thermal degradation of amino acids during pyrolytic processes. ResearchGate. Retrieved from

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Context: Regulatory framework for forced degradation).

Sources

Methodological & Application

Application Note: Precision Rigidification in Peptide Design Using DL-Cyclopropylalanine

Abstract & Introduction

In the landscape of modern peptidomimetics, the transition from a flexible linear peptide to a high-affinity drug candidate often hinges on conformational locking . DL-Cyclopropylalanine (CPA) represents a "privileged scaffold" in this domain. Structurally analogous to Leucine and Isoleucine, CPA introduces a cyclopropyl ring at the

This Application Note provides a rigorous guide on utilizing This compound —specifically addressing the strategic use of the racemic mixture for stereochemical scanning , a high-efficiency method to simultaneously evaluate both L- and D-isomers in Structure-Activity Relationship (SAR) studies.

Structural Mechanistics: The "Lock" Effect

The potency of CPA stems from its ability to mimic the lipophilicity of aliphatic amino acids while imposing severe steric constraints. Unlike Leucine, which has free rotation around the

Comparative Physicochemical Profile[1][2]

| Feature | Leucine (Leu) | This compound (CPA) | Impact on Design |

| Side Chain Structure | Isobutyl (Flexible) | Cyclopropyl (Rigid) | Reduces entropic cost of binding ( |

| Steric Bulk | Moderate | High (at | Induces "Thorpe-Ingold" effect; promotes turn structures. |

| Metabolic Stability | Low (Proteolysis prone) | High | Cyclopropyl ring blocks access to protease active sites (e.g., Chymotrypsin). |

| Electronic Character | Aliphatic | Pseudo- | The cyclopropyl ring can engage in weak cation- |

Diagram 1: The Logic of Conformational Constraint

This diagram illustrates the thermodynamic advantage of using CPA. By pre-organizing the peptide structure, the "entropic penalty" required to bind the receptor is minimized, leading to higher affinity.

Figure 1: Thermodynamic rationale for substituting Leucine with Cyclopropylalanine. The pre-organized backbone of the CPA-peptide reduces the entropic cost of binding.

The "DL" Strategy: Stereochemical Scanning

The prompt specifies This compound . While many protocols default to pure enantiomers (L or D), using the racemic DL-mixture is a powerful, cost-effective strategy known as Stereochemical Scanning .

The Concept: When you couple a DL-amino acid to a resin-bound peptide composed of pure L-amino acids, you generate two distinct products (Diastereomers):

-

...-L-AA-[L-CPA]-L-AA-...

-

...-L-AA-[D-CPA]-L-AA-...

Because these are diastereomers (not enantiomers), they have different physical properties and can be separated by standard RP-HPLC . This allows you to synthesize one batch, purify two distinct peptides, and test both for biological activity to determine which stereochemistry is preferred by the receptor.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with DL-CPA

Objective: Incorporate sterically hindered DL-CPA into a peptide sequence and resolve the resulting diastereomers.

Materials

-

Resin: Rink Amide (for amides) or Wang (for acids), low loading (0.3–0.5 mmol/g) recommended to reduce aggregation.

-

Amino Acid: Fmoc-DL-Cyclopropylalanine-OH.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: Standard HBTU/HOBt is often insufficient due to steric hindrance at the

-carbon. -

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow

1. Resin Preparation

-

Swell resin (0.1 mmol scale) in DMF for 30 minutes.

-

Deprotect Fmoc: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

2. Coupling of DL-CPA (The Critical Step)

Due to the steric bulk of the cyclopropyl ring, extended coupling times and potent reagents are required.

-

Dissolve: 0.4 mmol Fmoc-DL-CPA (4 eq), 0.38 mmol HATU (3.8 eq), and 0.4 mmol HOAt (4 eq) in minimal DMF.

-

Activate: Add 0.8 mmol DIPEA (8 eq). Let stand for 1 minute to pre-activate.

-

React: Add the mixture to the resin.[1] Shake/vortex for 2 hours at room temperature.

-

Tip: For extremely difficult sequences, double couple (repeat this step with fresh reagents).

-

-

Monitor: Perform a Kaiser Test. If blue (incomplete), recouple. If colorless, proceed.

3. Elongation & Cleavage

-

Continue synthesis with standard L-amino acids for the remainder of the sequence.

-

Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The cyclopropyl ring is generally stable to standard TFA cleavage conditions [1].

-

Precipitate in cold diethyl ether and centrifuge.

4. Purification & Diastereomer Separation[2][3]

-

Dissolve: Dissolve crude peptide in H2O/Acetonitrile (start with 10% ACN).

-

HPLC Method: Use a C18 column (e.g., Phenomenex Jupiter).

-

Gradient: Shallow gradient is essential to separate diastereomers. Example: 20% B to 40% B over 40 minutes (0.5% B/min).

-

-

Collection: You will observe two distinct peaks with identical Mass-to-Charge (m/z) ratios.

-

Peak 1: Typically the L-CPA isomer (elutes earlier due to different interaction with C18, though order can reverse depending on sequence).

-

Peak 2: The D-CPA isomer.

-

-

Validation: Collect fractions separately. If an authentic L-CPA standard is available, co-inject to identify the L-peak. If not, proceed to bioassay with both isomers labeled "Isomer A" and "Isomer B".

Diagram 2: The Stereochemical Scanning Workflow

This flowchart details the "One Synthesis, Two Products" efficiency model.

Figure 2: Workflow for generating and separating diastereomeric peptides using DL-CPA. This method allows researchers to screen both stereoisomers for activity without performing two separate syntheses.

Application Case Study: Metabolic Stability

A primary driver for incorporating CPA is resistance to proteolytic degradation. The rigid cyclopropyl ring prevents the peptide bond from fitting into the "oxyanion hole" of serine proteases.

Experiment: A linear bradykinin antagonist analog was synthesized replacing Proline at position 7 with either L-CPA or D-CPA.

Results (Simulated Data based on Literature Trends [2, 3]):

| Peptide Variant | Sequence Modification | Half-life ( | Biological Potency ( |

| Native | ...-Ser-Pro-Phe-... | 18 minutes | 1.2 nM |

| Analog A (L-CPA) | ...-Ser-(L-CPA)-Phe-... | 145 minutes | 5.4 nM |

| Analog B (D-CPA) | ...-Ser-(D-CPA)-Phe-... | > 24 hours | 450 nM (Inactive) |

Interpretation:

-

Analog A (L-CPA): Maintained nanomolar potency (good structural mimic of Pro/Leu) but significantly extended half-life due to steric protection.

-

Analog B (D-CPA): Although highly stable, the D-stereochemistry disrupted the binding pharmacophore, resulting in loss of potency.

References

-

Vertex AI Search. (2026). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from

-

National Institutes of Health (NIH). (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from

-

Vertex AI Search. (2026). The Science Behind Fmoc-D-Cyclopropylalanine in Peptide Research. Retrieved from

-

MDPI. (2024). Separation of D-Amino Acid-Containing Tripeptide... Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from

Sources

Application Notes and Protocols: Enhancing Peptide Stability and Cell Permeability with Dl-Cyclopropylalanine

Introduction: Overcoming the Hurdles of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2] These challenges lead to a short in vivo half-life and limit their efficacy against intracellular targets. To address these hurdles, medicinal chemists and drug developers are increasingly turning to the incorporation of non-canonical amino acids.[3][4][5] Among these, Dl-cyclopropylalanine has emerged as a powerful tool to engineer more robust and effective peptide drug candidates.[1][3]

This comprehensive guide provides a detailed exploration of the rationale, application, and protocols for utilizing this compound to enhance the stability and cell permeability of peptides. We will delve into the mechanistic underpinnings of its effects and provide step-by-step methodologies for its incorporation and subsequent evaluation, empowering researchers to unlock the full potential of their peptide-based therapeutics.

The Rationale for this compound Incorporation: A Two-Fold Advantage

The unique structural attributes of this compound offer a dual mechanism for improving the pharmacological properties of peptides:

1. Enhanced Proteolytic Stability:

The introduction of a cyclopropyl group into the peptide backbone imparts significant resistance to enzymatic degradation.[1][6] This is achieved through two primary effects:

-

Conformational Rigidity: The strained, three-membered cyclopropyl ring restricts the rotational freedom of the adjacent peptide bonds.[7][8][9] This conformational constraint can lock the peptide into a less favorable conformation for recognition and binding by proteolytic enzymes, effectively "shielding" the cleavage sites.[1][7]

-

Stereoelectronic Hindrance: The presence of the D-enantiomer (in this compound) provides an immediate steric block to many proteases that preferentially recognize and cleave peptide bonds adjacent to L-amino acids.[1]

2. Modulation of Cell Permeability:

While enhancing stability is a primary advantage, the incorporation of this compound can also positively influence a peptide's ability to cross cell membranes.[7]

-

Increased Hydrophobicity: The cyclopropyl moiety adds a degree of lipophilicity to the peptide.[7][9] This can facilitate more favorable interactions with the lipid bilayer of the cell membrane, a key factor in passive diffusion.[10][11]

-

Favorable Conformational Pre-organization: By inducing a more rigid conformation, cyclopropylalanine can help a peptide adopt a structure that minimizes the exposure of polar groups and presents a more hydrophobic face to the cell membrane, thereby lowering the energy barrier for membrane translocation.[12][13]

Experimental Workflows and Protocols

This section provides detailed protocols for the incorporation of this compound into peptides and the subsequent assessment of their stability and cell permeability.

Diagram: Overall Experimental Workflow

Caption: A streamlined workflow for the synthesis and evaluation of this compound-modified peptides.

Protocol 1: Incorporation of Fmoc-Dl-Cyclopropylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-Dl-cyclopropylalanine using the widely adopted Fmoc/tBu strategy.[14]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Dl-cyclopropylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for standard and this compound residues):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-Dl-cyclopropylalanine) and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).[15]

Protocol 2: Proteolytic Stability Assay

This protocol provides a general method for assessing the stability of this compound-modified peptides in the presence of a protease.[16]

Materials:

-

Synthesized peptides (both modified and unmodified control)

-

Protease solution (e.g., Trypsin, Chymotrypsin, or Proteinase K in an appropriate buffer)[16]

-

Incubation buffer (e.g., Phosphate-buffered saline, PBS)

-

Quenching solution (e.g., 10% TFA in water/acetonitrile)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the modified and unmodified peptides in the incubation buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, add a specific volume of the peptide stock solution.

-

Initiate the reaction by adding the protease solution to a final desired concentration (e.g., 1:100 enzyme-to-substrate ratio).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

-

-

Analysis:

-

Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

-

Integrate the peak area of the parent peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life.

-

Optionally, analyze the samples by mass spectrometry to identify cleavage fragments and confirm the site of proteolysis.

-

Data Presentation:

| Peptide | Half-life (minutes) in Trypsin |

| Unmodified Control | 25 |